![molecular formula C15H20N6OS B6437223 4-{6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine CAS No. 2549030-35-3](/img/structure/B6437223.png)
4-{6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine
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Description
The compound “4-{6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine” is a heterocyclic organic compound. It contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .
Synthesis Analysis
A new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure . Their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Future Directions
The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry . Thiazoles, benzimidazoles, indoles, and other nitrogen-containing heterocycles are significant scaffolds in biological science and medicinal chemistry, and they have exciting implications in drug discovery and development . Therefore, “4-{6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine” and its derivatives could be subjects of future research in these areas.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to have diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives, which share a similar structure, are known to interact with multiple receptors, leading to their diverse biological activities .
Biochemical Pathways
Thiazole derivatives, which share a similar structure, are known to affect a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
Thiazole derivatives, which share a similar structure, are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
4-[6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6OS/c1-10-23-15(16-1)21-4-2-19(3-5-21)13-11-14(18-12-17-13)20-6-8-22-9-7-20/h1,10-12H,2-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIZTTJYBMATFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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